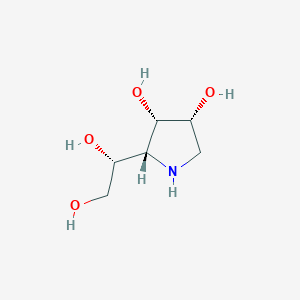
1,4-Dideoxy-1,4-iminomannitol
描述
1,4-Dideoxy-1,4-iminomannitol is a polyhydroxylated pyrrolidine derivative. It is structurally related to mannitol, a sugar alcohol, but with the hydroxyl groups at positions 1 and 4 replaced by an imino group. This compound is known for its ability to inhibit glycosidases, particularly α-mannosidase, making it a valuable tool in biochemical research and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dideoxy-1,4-iminomannitol can be synthesized efficiently and stereoselectively from D-mannose. The key intermediate in this synthesis is 2,3:5,6-di-O-isopropylidene-1,4-dideoxy-1,4-imino-D-mannitol. The synthesis involves several steps, including protection of hydroxyl groups, formation of the imino group, and deprotection .
Industrial Production Methods
These include protection and deprotection steps, as well as the use of reagents such as isopropylidene derivatives to achieve the desired stereochemistry and functional group transformations .
化学反应分析
Types of Reactions
1,4-Dideoxy-1,4-iminomannitol primarily undergoes substitution reactions due to the presence of the imino group. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, which react with the imino group to form N-substituted derivatives.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the imino group to a nitro group.
Reduction Reactions: Reducing agents like sodium borohydride can reduce the imino group to an amine.
Major Products Formed
N-Substituted Derivatives: These are formed through substitution reactions and include N-alkylated, N-alkenylated, N-hydroxyalkylated, and N-aralkylated derivatives.
Oxidized Products: These include nitro derivatives formed through oxidation reactions.
Reduced Products: These include amine derivatives formed through reduction reactions.
科学研究应用
1,4-Dideoxy-1,4-iminomannitol has several applications in scientific research:
作用机制
1,4-Dideoxy-1,4-iminomannitol exerts its effects by inhibiting glycosidases, particularly α-mannosidase. The imino group in the compound mimics the transition state of the glycosidase-catalyzed hydrolysis of glycosidic bonds, allowing it to bind tightly to the enzyme’s active site. This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity .
相似化合物的比较
Similar Compounds
1,4-Dideoxy-1,4-imino-D-arabinitol: Another glycosidase inhibitor with a similar structure but different stereochemistry.
Swainsonine: A naturally occurring glycosidase inhibitor with a similar pyrrolidine core.
Deoxymannojirimycin: A glycosidase inhibitor with a similar mechanism of action but different structural features.
Uniqueness
1,4-Dideoxy-1,4-iminomannitol is unique due to its specific inhibition of α-mannosidase and its ability to be synthesized efficiently and stereoselectively from D-mannose. Its structural features allow for the formation of various N-substituted derivatives, providing a wide range of glycosidase inhibitory activities .
属性
IUPAC Name |
(2R,3S,4R)-2-[(1R)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNSAAIWCWTCTJ-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(N1)C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](N1)[C@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95189-02-9 | |
| Record name | 1,4-Dideoxy-1,4-iminomannitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095189029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















